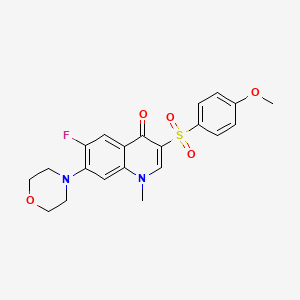
6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . The exact structure could not be found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, related compounds like 3-Fluoro-4-morpholinoaniline can react with aldehyde to form Schiff bases .Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensors
Fluorophores derived from quinoline and its analogs are significant for their application in the development of fluorescent probes and sensors. For example, derivatives of quinoline have been synthesized and demonstrated to exhibit bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II) ions, forming fluorescent complexes with Zn(II) except for some compounds. These findings suggest the potential of quinoline derivatives, by analogy, including 6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one, as fluorescent probes for metal ion detection (Kimber et al., 2003).
Biomedical Analysis
The compound 6-Methoxy-4-quinolone (6-MOQ), a related fluorophore, showcases strong fluorescence in a wide pH range of aqueous media, indicating the utility of similar fluorinated quinolone derivatives in biomedical analysis. Its stability against light and heat, alongside its strong fluorescence across various pH levels, points to the suitability of such compounds for use as fluorescent labeling reagents in biological studies (Hirano et al., 2004).
Positron Emission Tomography (PET) Imaging
Fluorine-containing benzamide analogs, including those with quinoline structures, have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This application is critical for the development of diagnostic tools in oncology, suggesting that fluorine-substituted quinoline compounds could play a role in advancing PET imaging technologies (Tu et al., 2007).
Electrochemical Studies and Fluorination
Electrochemical fluorination techniques applied to N-containing carboxylic acids and their derivatives, such as morpholine-substituted compounds, reveal insights into the synthesis of fluorinated compounds and their potential applications in developing new materials or chemical entities with unique properties (Takashi et al., 1998).
Drug Development and Antitumor Agents
The exploration of 2-phenylquinolin-4-ones for their anticancer properties leads to the development of new drug candidates, demonstrating the potential of quinoline derivatives in medicinal chemistry and pharmacology. This research highlights the value of structurally related compounds in discovering potent antitumor agents (Chou et al., 2010).
Propiedades
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5S/c1-23-13-20(30(26,27)15-5-3-14(28-2)4-6-15)21(25)16-11-17(22)19(12-18(16)23)24-7-9-29-10-8-24/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTYYXIBASHXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2533788.png)
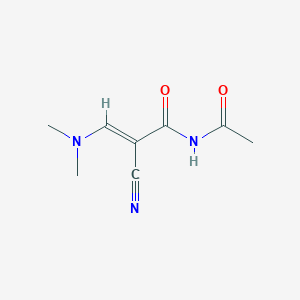
![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2533790.png)
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2533791.png)
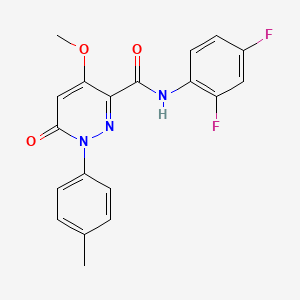
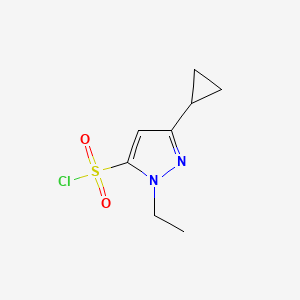
![1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2533796.png)
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2533797.png)
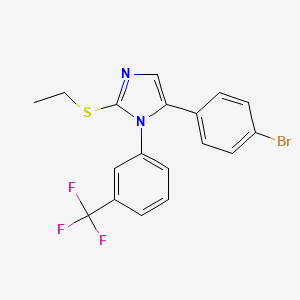
![N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2533800.png)
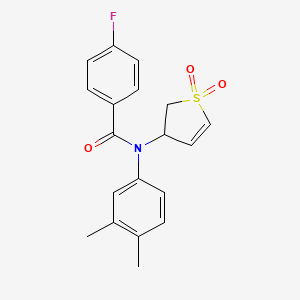
![2,2-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2533803.png)
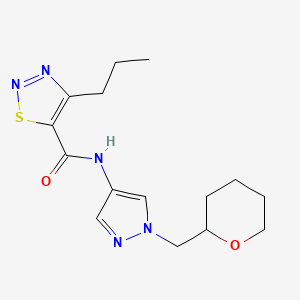
![4-{[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden)amino]methyl}benzenecarboxylic acid](/img/structure/B2533809.png)